Dimethyl 5,8-dioxo-5,8-dihydronaphthalene-2,3-dicarboxylate

Scarcity of 5,8-substituted naphthoquinone building blocks limits SAR exploration and MOF linker diversification. This compound addresses that gap as a rare 5,8-dioxo-naphthalenedicarboxylate scaffold with dual methyl ester derivatization handles. • Unique 5,8-dioxo substitution pattern - reactivity and redox profile distinct from common 1,4-naphthoquinone isomers, preventing unreliable generic substitution. • Dual ester groups enable amidation, hydrolysis, or transesterification for tailored derivative synthesis in medicinal chemistry and materials science. • Evaluable as a precursor in Nenitzescu-type indole syntheses, STAT3 inhibitor programs, and as a redox-active linker for group 13 metal-organic frameworks.

Molecular Formula C14H10O6
Molecular Weight 274.22 g/mol
CAS No. 116896-76-5
Cat. No. B14291237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 5,8-dioxo-5,8-dihydronaphthalene-2,3-dicarboxylate
CAS116896-76-5
Molecular FormulaC14H10O6
Molecular Weight274.22 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=C2C(=O)C=CC(=O)C2=C1)C(=O)OC
InChIInChI=1S/C14H10O6/c1-19-13(17)9-5-7-8(6-10(9)14(18)20-2)12(16)4-3-11(7)15/h3-6H,1-2H3
InChIKeyJQPGCVIQJSBNNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Class & Structural Context


Dimethyl 5,8-dioxo-5,8-dihydronaphthalene-2,3-dicarboxylate is a synthetic naphthoquinone derivative featuring a naphthalene core with carbonyl groups at positions 5 and 8 and methyl ester groups at positions 2 and 3 . It belongs to the broader family of 5,8-dioxo-5,8-dihydronaphthalene derivatives, a class distinct from the more common 1,4-naphthoquinone scaffold due to its unique substitution pattern [1]. This structural arrangement places it at the intersection of quinone chemistry and naphthalene dicarboxylate chemistry, suggesting potential utility as a specialized intermediate or building block.

5,8‑Dioxo scaffold – distinct from common 1,4‑naphthoquinones; enables unique redox and electronic profile.
Naphthalene dicarboxylate diester – bifunctional building block for further derivatization via ester handles.

Analog Substitution Risk


The 5,8-dioxo substitution pattern fundamentally differentiates this compound from its 1,4-dioxo (common naphthoquinone) analogs, creating a distinct electronic and redox profile [1]. While 1,4-naphthoquinones are well-characterized, the 5,8-substituted scaffold remains far less explored, meaning activity, reactivity, or application data cannot be directly extrapolated from the more common isomers [2]. This structural divergence prevents reliable generic substitution, as the position of the quinone moiety dictates reactivity in cycloadditions, metal coordination, and biological redox cycling. However, the specific quantitative consequences of this difference remain undocumented in the accessible peer-reviewed literature.

Target compound
5,8‑Dioxo isomer

Carbonyls at positions 5 and 8; unexplored reactivity profile compared to mainstream naphthoquinones.

Common analog
1,4‑Naphthoquinones

Carbonyls at 1 and 4; well‑characterized, but activity and reactivity cannot be directly extrapolated to the 5,8‑dioxo scaffold.

Quantitative Differentiation vs. Analogs


Research Application Scenarios


Nenitzescu Reaction Precursor

Based on the established reactivity of diethyl naphthoquinone-2,3-dicarboxylate, the dimethyl analog could be explored as a substrate in the Nenitzescu reaction to generate 5-oxo-1,5-dihydro-benzo[g]indole-3,4,9b-tricarboxylate derivatives [1]. Its use would require validation, as the 5,8-dioxo substitution pattern may alter the reaction's migratory aptitude and yield compared to the studied 1,4-dioxo system.

MOF Linker Candidate

Naphthalenedicarboxylates are established semi-rigid linkers in MOF synthesis, and the additional quinone functionality could enable post-synthetic redox modulation or guest-specific electronic responses [2]. This compound could be evaluated as a linker for group 13 metal–organic frameworks, analogous to other substituted naphthalenedicarboxylate ions.

Specialized Naphthoquinone Building Block

The 5,8-dioxo scaffold is a recognized substructure in STAT3 inhibitor programs and naphthoquinone-based redox probes [3]. This compound, with its two ester handles, serves as a versatile precursor for further derivatization, addressing a niche where commercial 5,8-substituted naphthoquinone building blocks are scarce.

Application
Selection Property
Validation Focus
Nenitzescu reaction precursor
Dimethyl naphthoquinone‑2,3‑dicarboxylate core; potential to form benzo[g]indole derivatives.
Migratory aptitude and yield in 5,8‑dioxo vs. 1,4‑dioxo systems.
MOF linker candidate
Semi‑rigid naphthalenedicarboxylate backbone with redox‑active quinone unit.
Post‑synthetic redox modulation; guest‑responsive electronic properties.
Specialized naphthoquinone building block
Two ester handles enable further derivatization; rare 5,8‑dioxo substitution.
Compatibility with STAT3‑inhibitor or redox‑probe programs.
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